molecular formula C22H25NO3S B1613081 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-thiomethyl benzophenone CAS No. 898757-72-7

4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-thiomethyl benzophenone

Cat. No. B1613081
M. Wt: 383.5 g/mol
InChI Key: NGNJUJWKXBEPRA-UHFFFAOYSA-N
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Description

The compound “4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-thiomethyl benzophenone” is a complex organic molecule. Its IUPAC name is 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenylmethanone . The molecular weight of this compound is 351.45 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a spirocyclic structure (1,4-Dioxa-8-azaspiro[4.5]decane) attached to a benzophenone moiety . The InChI code for this compound is 1S/C22H25NO3/c1-17-4-2-3-5-20(17)21(24)19-8-6-18(7-9-19)16-23-12-10-22(11-13-23)25-14-15-26-22/h2-9H,10-16H2,1H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 351.45 . Other physical and chemical properties such as boiling point, density, and solubility are not available in the retrieved information.

Scientific Research Applications

Structural Elucidation and Antitubercular Activity

The structural study of benzothiazinone derivatives, closely related to the chemical structure of interest, reveals significant antitubercular activity. A specific example includes (S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one (BTZ043), highlighting the potential of similar compounds in tuberculosis treatment. This compound has demonstrated promise as an antitubercular drug candidate due to its specific targeting of the DprE1 subunit of the enzyme decaprenylphosphoryl-β-d-ribose 2′-epimerase, crucial for the survival of Mycobacterium tuberculosis. The study underscores the importance of the 1,4-dioxa-8-azaspiro[4.5]decane moiety for antitubercular efficacy (Richter et al., 2022).

Pharmacological Evaluation for Dopamine Agonism

Research on 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes has explored their potential as dopamine agonists. Although central nervous system activity was not observed in certain derivatives, peripheral dopamine agonist activity was noted, suggesting a nuanced understanding of the compound's pharmacological properties and potential therapeutic applications (Brubaker & Colley, 1986).

properties

IUPAC Name

[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(2-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3S/c1-27-20-5-3-2-4-19(20)21(24)18-8-6-17(7-9-18)16-23-12-10-22(11-13-23)25-14-15-26-22/h2-9H,10-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNJUJWKXBEPRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642852
Record name {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-thiomethyl benzophenone

CAS RN

898757-72-7
Record name {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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